Home > Products > Screening Compounds P28245 > Tracheal antimicrobial peptide precursor
Tracheal antimicrobial peptide precursor -

Tracheal antimicrobial peptide precursor

Catalog Number: EVT-244266
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tracheal antimicrobial peptide precursor is a significant component of the innate immune system, particularly in mammals. It is primarily derived from the tracheal mucosa and plays a crucial role in defending against microbial infections. This peptide is characterized by its potent antimicrobial properties, which are essential for maintaining respiratory health.

Source

Tracheal antimicrobial peptide precursor has been isolated from bovine tracheal mucosa, where it is produced in response to microbial exposure. The peptide is synthesized in airway epithelial cells, particularly when these cells encounter bacteria or lipopolysaccharides. The mRNA encoding this peptide is more abundant in the respiratory mucosa than in whole lung tissue, indicating its specialized role in respiratory defense mechanisms .

Classification

Tracheal antimicrobial peptide precursor belongs to the class of antimicrobial peptides, which are small, cationic peptides that exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. It is classified as a cysteine-rich peptide due to the presence of multiple cysteine residues that form disulfide bonds, contributing to its structural stability and function .

Synthesis Analysis

Methods

The synthesis of tracheal antimicrobial peptide precursor involves several stages:

  1. Gene Expression: The gene encoding the precursor is transcribed into mRNA, which is translated into a prepropeptide containing an N-terminal signal sequence and a pro-segment.
  2. Post-Translational Modifications: The prepropeptide undergoes post-translational modifications, including proteolytic cleavage that removes the signal peptide and pro-segment to yield the mature antimicrobial peptide .
  3. Isolation Techniques: The mature peptide has been isolated using chromatographic techniques such as size-exclusion chromatography, ion-exchange chromatography, and reverse-phase chromatography. These methods leverage the peptide's antimicrobial activity as a functional assay to ensure purity and efficacy .

Technical Details

The complete amino acid sequence of tracheal antimicrobial peptide has been determined through a combination of peptide sequencing and complementary DNA analysis. The mature peptide consists of 38 amino acids and features six cysteine residues that form three intramolecular disulfide bonds, crucial for its structural integrity .

Molecular Structure Analysis

Structure

Tracheal antimicrobial peptide precursor is characterized by a compact structure stabilized by disulfide bonds. Its amino acid sequence includes several positively charged residues, which contribute to its interaction with negatively charged bacterial membranes.

Data

The amino acid sequence for tracheal antimicrobial peptide is as follows:

H Asn Pro Val Ser Cys Val Arg Asn Lys Gly Ile Cys Val Pro Ile Arg Cys Pro Gly Ser Met Lys Gln Ile Gly Thr Cys Val Gly Arg Ala Val Lys Cys Cys Arg Lys Lys OH\text{H Asn Pro Val Ser Cys Val Arg Asn Lys Gly Ile Cys Val Pro Ile Arg Cys Pro Gly Ser Met Lys Gln Ile Gly Thr Cys Val Gly Arg Ala Val Lys Cys Cys Arg Lys Lys OH}

This sequence reflects the presence of key functional groups that are essential for its antimicrobial activity .

Chemical Reactions Analysis

Reactions

Tracheal antimicrobial peptide precursor exhibits various chemical reactions primarily related to its interactions with microbial membranes:

  1. Membrane Disruption: The cationic nature of the peptide allows it to bind to negatively charged bacterial membranes, leading to membrane disruption and cell lysis.
  2. Formation of Pores: Similar to other antimicrobial peptides, tracheal antimicrobial peptide can form pores in bacterial membranes, resulting in increased permeability and eventual cell death .

Technical Details

The mechanism by which tracheal antimicrobial peptide exerts its effects involves electrostatic interactions with membrane components, followed by insertion into the lipid bilayer and pore formation. This process requires specific concentrations of the peptide to be effective against different types of microorganisms .

Mechanism of Action

Process

The mechanism of action for tracheal antimicrobial peptide involves several key steps:

  1. Binding: The positively charged regions of the peptide bind to negatively charged components on bacterial membranes.
  2. Insertion: Upon binding, the peptide undergoes conformational changes that facilitate its insertion into the membrane.
  3. Pore Formation: The inserted peptides aggregate to form pores or disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death .

Data

Studies have shown that tracheal antimicrobial peptide is effective against various pathogens including Escherichia coli, Staphylococcus aureus, Klebsiella pneumonia, Pseudomonas aeruginosa, and Candida albicans, indicating its broad-spectrum efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4 kDa.
  • Isoelectric Point: Basic due to high arginine and lysine content.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: The presence of disulfide bonds enhances stability against proteolytic degradation.
  • Activity Spectrum: Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
Applications

Scientific Uses

Tracheal antimicrobial peptide precursor has several important applications in scientific research:

  1. Host Defense Studies: Understanding its role in innate immunity can provide insights into respiratory infections and potential therapeutic interventions.
  2. Antimicrobial Drug Development: Its unique structure and mechanism make it a candidate for developing new classes of antibiotics, especially in an era of increasing antibiotic resistance.
  3. Biotechnology Applications: Potential use in agricultural biotechnology for developing crops with enhanced resistance to pathogens through genetic engineering techniques that incorporate genes encoding this peptide .
Evolutionary Origins and Phylogenetic Conservation of Tracheal Antimicrobial Peptide Precursors

Tracheal Antimicrobial Peptide (TAP) precursor represents a critical component of mucosal innate immunity, belonging to the β-defensin family of cationic host defense peptides. Initially isolated from bovine tracheal mucosa, TAP is a 38-amino acid peptide characterized by three intramolecular disulfide bonds and broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and viruses [1]. Its evolutionary trajectory reflects a complex interplay of gene duplication, positive selection, and functional diversification across vertebrates, driven by persistent host-pathogen conflicts at mucosal interfaces.

Comparative Genomic Analysis Across Mammalian Species

Genomic analyses reveal that TAP precursors share a conserved evolutionary architecture with β-defensins across mammals. The bovine TAP gene encodes a 64-amino acid precursor protein, with the mature peptide located at the C-terminus—a structural motif conserved in defensin precursors [1]. Orthologs of TAP exist in diverse mammals, though sequence divergence reflects species-specific adaptations:

  • Bovine: The canonical TAP (sequence: H-Asn-Pro-Val-Ser-Cys-Val-Arg-Asn-Lys-Gly-Ile-Cys-Val-Pro-Ile-Arg-Cys-Pro-Gly-Ser-Met-Lys-Gln-Ile-Gly-Thr-Cys-Val-Gly-Arg-Ala-Val-Lys-Cys-Cys-Arg-Lys-Lys-OH) exhibits six cysteine residues forming three disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6), critical for its antimicrobial fold [1].
  • Human: hBD-1 (human β-defensin-1) shares the six-cysteine motif and cationic charge but differs in gene sequence and tissue-specific expression, dominating respiratory and intestinal epithelia [8].
  • Avian: Avian β-defensins (AvBDs) like AvBD2 and AvBD4 mirror TAP’s gene structure (3–4 exons) and disulfide connectivity, though avian genomes harbor expanded defensin clusters (e.g., 13 subfamilies in 53 bird species) [2] [9].

Table 1: Comparative Genomic Features of TAP and Orthologous Defensins

SpeciesGeneChromosomal LocationKey Expression SitesCysteine Motif
Bovine (Bos taurus)TAPChr 8β-defensin clusterTracheal mucosa, lungC(4-7)C(3-6)C(7-10)C(5-6)CC
Human (Homo sapiens)hBD-18p23.1 defensin clusterRespiratory, intestinal epitheliaC(6)C(4)C(9)C(6)CC
Chicken (Gallus gallus)AvBD2Microchromosome 22Bone marrow, lungC(5)C(4)C(9)C(6)CC

TAP’s mRNA expression is highest in respiratory mucosa compared to whole lung tissue, underscoring its specialization for airway defense [1]. Evolutionary analyses indicate that TAP arose via gene duplication within the β-defensin locus, a phenomenon recurrent in mammals and birds to amplify immune gene repertoires [8] [9].

Syntenic Conservation with Defensin and Cathelicidin Gene Clusters

TAP precursors reside within evolutionarily conserved genomic neighborhoods shared with defensin and cathelicidin genes. These clusters exhibit synteny—conserved gene order and orientation—across vertebrates, facilitating coordinated regulation of innate immune peptides:

  • Mammalian Synteny: The bovine β-defensin cluster (chromosome 8) houses TAP alongside paralogs like BNBD-5 and EBD. This cluster shares orthology with the human β-defensin locus (8p23.1), where hBD-1, hBD-2, and hBD-3 occupy analogous positions [8]. Such conservation suggests descent from a common ancestral defensin gene present before the mammalian-avian divergence ~310 million years ago.
  • Avian Expansions: Avian genomes feature a β-defensin cluster of 13 subfamilies (e.g., AvBD1–AvBD14) and a cathelicidin cluster of three subfamilies (CATHL1–3, CATHB1). While 9/13 β-defensins are one-to-one orthologs across birds, AvBD1, AvBD3, AvBD7, and AvBD14 show lineage-specific duplications or pseudogenization, reflecting dynamic evolution [2] [9].
  • Cathelicidin Linkage: Cathelicidin genes (e.g., bovine CATHL1) often neighbor β-defensin clusters. In birds, cathelicidin propieces and mature peptides co-evolve to neutralize cationicity pre-secretion—a mechanism conserved in primates, indicating functional synteny beyond sequence homology [2].

Table 2: Syntenic Conservation of AMP Gene Clusters in Vertebrates

TaxonGenomic RegionCore GenesEvolutionary Dynamics
MammalsChr 8 (β-defensin)TAP, hBD-1–4, BNBD-5Gene duplication; positive selection at ligand-binding sites
BirdsMicrochr 22 (β-defensin)AvBD2, AvBD4, AvBD10, AvBD139/13 subfamilies conserved; AvBD1/AvBD3 lineage-specific duplications
BirdsCathelicidin clusterCATHL1, CATHL2, CATHL3, CATHB1Propiece-mature peptide co-evolution; CATHL3 pseudogenized in Passeriformes

Notably, chromosomal rearrangements have fragmented these clusters in some lineages. For example, AvBD14 is pseudogenized in falcons and passerines due to disrupted synteny [9]. Such structural variations highlight how genomic architecture shapes AMP diversification.

Evolutionary Pressure from Pathogen-Host Coevolution in Mucosal Immunity

TAP evolution is driven by relentless pathogen-host conflicts at mucosal surfaces. Pathogen diversity selects for AMP versatility through two key mechanisms:

  • Positive Selection on Functional Domains: The mature TAP peptide exhibits elevated dN/dS ratios (nonsynonymous/synonymous substitution rates) at residues involved in pathogen membrane interaction. For example, cationic residues (e.g., Lys, Arg) in the N-terminal region—critical for electrostatic binding to microbial membranes—are frequently substituted in avian and mammalian defensins [8] [9]. Similarly, bat cathelicidins like ML-CATH (Myotis lucifugus) and PD-CATH (Phyllostomus discolor) show positive selection in mature peptide domains, enabling broad antifungal and antibacterial efficacy [3].
  • Pathogen-Mediated Selection of Virulence Traits: Co-colonization with pathogens like Haemophilus influenzae and Streptococcus pneumoniae amplifies neutrophil recruitment via synergistic IL-8/MIP-2 induction. This selectively clears defensin-sensitive pneumococci, favoring strains with thick capsules resistant to opsonophagocytic killing—a trait linked to invasive disease [6] [7]. Consequently, TAP and analogous defensins face pressure to penetrate or disrupt fortified microbial structures, driving peptide innovation.
  • Viral Coevolution: Bats—reservoirs for viruses like SARS-CoV-2—exhibit exceptional cathelicidin diversity (e.g., 19 cathelicidin-like sequences in 7 species). This expansion may enable tolerance to viral loads via immunomodulatory AMP functions, illustrating how host-pathogen arms races amplify gene families [3].

Thus, TAP precursors epitomize the "Red Queen" dynamics of mucosal immunity: perpetual adaptation to counter evolving pathogen evasion strategies. Their genomic plasticity—via duplication, selection, and synteny—equips hosts with a renewable arsenal against emergent infectious threats.

Table 3: Pathogen-Driven Evolutionary Adaptations in TAP and Analogous AMPs

Evolutionary PressureAMP ResponsePathogen ConsequenceEvidence
Bacterial co-colonizationEnhanced neutrophil recruitment via synergistic chemokinesSelection for capsule-positive S. pneumoniaeIn vivo murine co-infection models [6] [7]
Fungal infectionsPositively selected cationic residues in mature peptideBroader antifungal spectrum (e.g., Candida, Mucor)Bat cathelicidins ML-CATH/PD-CATH [3]
Viral coexistenceLineage-specific gene duplicationTolerance to high viral loadsBat AMP genomic expansions [3]

The future exploration of TAP precursors will benefit from global AMP databases like AMPSphere, which uses machine learning to mine metagenomic data for novel candidates, revealing undiscovered defensin diversity [10]. However, TAP’s enduring role as a mucosal sentinel underscores its success in the evolutionary battleground of host defense.

Properties

Product Name

Tracheal antimicrobial peptide precursor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.